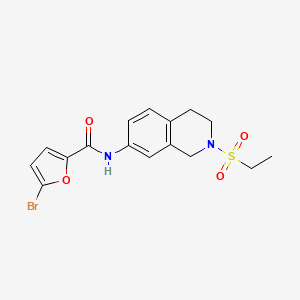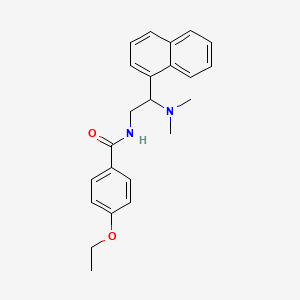
N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-ethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-ethoxybenzamide is an organic compound that features a naphthalene ring, a dimethylamino group, and an ethoxybenzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-ethoxybenzamide typically involves multi-step organic reactions. One possible route could include:
Formation of the Naphthalene Derivative: Starting with naphthalene, a Friedel-Crafts alkylation can introduce the dimethylaminoethyl group.
Amide Formation: The resulting naphthalene derivative can then be reacted with 4-ethoxybenzoyl chloride in the presence of a base like triethylamine to form the final amide compound.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This could include using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity through purification techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group or the naphthalene ring.
Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce amines.
科学研究应用
N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-ethoxybenzamide could have several applications:
Chemistry: As an intermediate in organic synthesis or as a ligand in coordination chemistry.
Biology: Potential use in studying biological pathways or as a fluorescent probe due to the naphthalene moiety.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the development of new materials or as a component in chemical manufacturing processes.
作用机制
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific molecular targets like enzymes or receptors, modulating their activity. The naphthalene ring could facilitate interactions with hydrophobic pockets in proteins, while the dimethylamino group might participate in hydrogen bonding or ionic interactions.
相似化合物的比较
Similar Compounds
N-(2-(dimethylamino)ethyl)-4-ethoxybenzamide: Lacks the naphthalene ring, which might affect its biological activity and physical properties.
N-(2-(dimethylamino)-2-(phenyl)ethyl)-4-ethoxybenzamide: Has a phenyl ring instead of a naphthalene ring, potentially altering its chemical reactivity and applications.
Uniqueness
The presence of the naphthalene ring in N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-ethoxybenzamide could confer unique properties, such as enhanced fluorescence or specific interactions with biological targets, distinguishing it from similar compounds.
属性
IUPAC Name |
N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-4-27-19-14-12-18(13-15-19)23(26)24-16-22(25(2)3)21-11-7-9-17-8-5-6-10-20(17)21/h5-15,22H,4,16H2,1-3H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKCLZPHNPSECB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
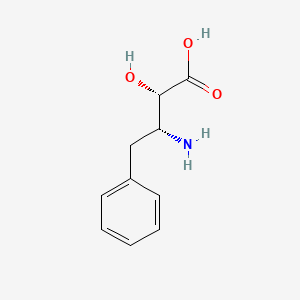
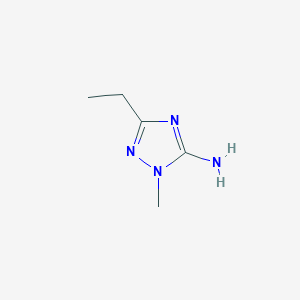
![N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2369236.png)
![Tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B2369238.png)
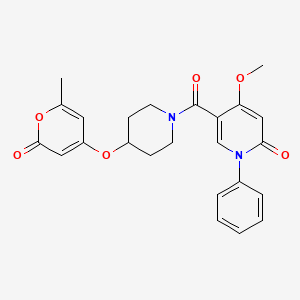
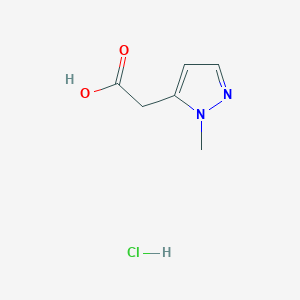
![4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(1-phenylethyl)butanamide](/img/structure/B2369242.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2369243.png)
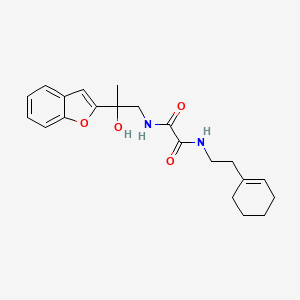


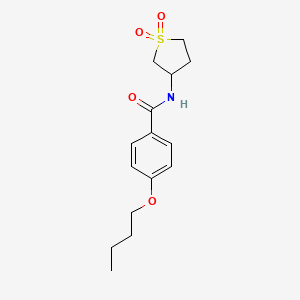
![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2369250.png)
